molecular formula C7H7I B152007 Iodomethylbenzene CAS No. 620-05-3

Iodomethylbenzene

Cat. No. B152007
CAS RN: 620-05-3
M. Wt: 218.03 g/mol
InChI Key: XJTQJERLRPWUGL-UHFFFAOYSA-N
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Description

Iodomethylbenzene, also known as iodobenzene, is a compound that has been extensively studied due to its utility in organic synthesis. It serves as a catalyst and a reagent in various chemical reactions, particularly in the functionalization of olefins and the oxidation of ketones.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through several methods. One approach involves the catalytic functionalization of olefins using iodobenzene, which enables the formation of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes from commercially available precursors . Another method reported is the in situ generation of hypervalent (diacyloxyiodo)benzenes, which act as oxidants in the alpha-acetoxylation of ketones, with iodobenzene serving as a catalyst .

Molecular Structure Analysis

The molecular structure of this compound derivatives can exhibit interesting features due to steric pressures. For instance, bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes have been synthesized, and their solid-state structures reveal distortions in the benzene ring as the steric hindrance increases . Despite these distortions, the carbon-iodine bond lengths remain relatively constant, indicating a stable interaction between these atoms .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. It has been used to synthesize aziridines through the addition of iodomethyllithium to imines, providing a direct and efficient route to these nitrogen-containing heterocycles . Additionally, iodobenzene derivatives have been employed in the ring-expansion of alkylbenzenes to form alkyl-substituted cycloheptatrienes, suggesting the intermediacy of iodocarbenoids .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure and the presence of the iodine atom. The reactivity of iodobenzene in catalytic oxidations is notable, especially when used in conjunction with hypervalent organo-λ3-iodanes. These reactions can proceed under mild conditions and are applicable to a wide range of functional groups . The stability and reactivity of iodobenzene complexes are enhanced when complexed with crown ethers, which facilitate oxidative transformations .

Scientific Research Applications

Health Policy and Iodine Deficiency:

Scientific research on iodine deficiency (ID) in Peru provides insights into the public health significance of iodine and its compounds. The study explored the persistent ID issue, which can lead to fetal brain damage and subsequent mental retardation. Iodinated oil, possibly including compounds like iodomethylbenzene, was used to prevent and treat ID. This research significantly influenced health policy, leading to the creation of the National Program for the Control of Endemic Goiter and Cretinism in Peru, which achieved the virtual elimination of ID by 1995 (Pretell, 2017).

Internet of Things (IoT) in Pandemic Response:

The Internet of Things (IoT) has been recognized for its potential in healthcare, especially during the COVID-19 pandemic. IoT technologies help in monitoring patients and can potentially reduce healthcare costs and improve treatment outcomes. Although not directly related to this compound, this research indicates the growing intersection of technology and healthcare, where compounds like this compound could play a role in future medical applications (Singh et al., 2020).

Radioactive Iodine in Cancer Treatment:

Studies on the use of radioactive iodine in treating hyperthyroidism provide valuable insights into the long-term safety of this treatment. No significant association was found between radioiodine treatment and increased risk of overall cancer. This research highlights the medical applications of iodine, potentially including derivatives like this compound, in treating thyroid conditions (Gronich et al., 2019).

Advanced Materials for Iodine Capture:

Research into hexaphenylbenzene-based conjugated microporous polymers (HCMPs) for iodine capture could have implications for this compound applications. These materials show high efficiency and reversibility in capturing iodine, which is crucial for nuclear waste storage and nuclear energy generation. The findings might influence the development of new materials involving this compound for environmental or energy-related applications (Liao et al., 2016).

Synthetic Applications of Hypervalent Iodine:

The review of hypervalent iodine(V) reagents in organic synthesis, including iodylbenzene, highlights the importance of iodine compounds in facilitating mild and highly selective oxidative transformations. These insights into the chemical properties and applications of iodine compounds could be relevant for understanding and utilizing this compound in various chemical processes (Ladziata & Zhdankin, 2006).

Single Molecule Engineering:

Research on inducing chemical reactions at the molecular level using a scanning tunneling microscope (STM) involved the separation of iodine from iodobenzene. This study represents a significant step towards the assembly of individual molecules, potentially including this compound, on the atomic scale. The ability to manipulate molecules like this compound could have far-reaching implications in nanotechnology and material sciences (Hla et al., 2000).

Mechanism of Action

Target of Action

Iodomethylbenzene, also known as benzyl iodide , is a chemical compound with the formula C7H7I . It is primarily used in organic synthesis as a reagent or intermediate . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution or elimination reactions .

Mode of Action

This compound acts as an electrophile, reacting with nucleophiles in substitution reactions . The iodine atom attached to the benzyl group is a good leaving group, making the carbon it’s attached to susceptible to attack by nucleophiles . This allows for the introduction of various functional groups into the benzyl position .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the nucleophile it reacts with . For instance, in the presence of a strong base, this compound can undergo elimination to form styrene, a key intermediate in the production of polystyrene .

Pharmacokinetics

As a small, non-polar molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested . Due to its reactivity, it may also undergo metabolic transformations in the body

Result of Action

The result of this compound’s action is the formation of a new carbon-nitrogen or carbon-carbon bond, depending on the nucleophile . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and dyes .

Action Environment

The action of this compound is influenced by several environmental factors, including temperature, solvent, and the presence of other reagents . For instance, the rate of reaction can increase with temperature . The choice of solvent can also affect the reaction rate and selectivity . Additionally, the presence of other reagents can lead to side reactions .

Safety and Hazards

Iodomethylbenzene is classified as a hazardous substance. It has been assigned the GHS06 and GHS07 pictograms, indicating that it is harmful if swallowed and may cause respiratory irritation . Proper safety measures, including the use of appropriate personal protective equipment, should be taken when handling this compound .

Future Directions

Iodomethylbenzene has potential applications in various fields, including the synthesis of polycyclic aromatic systems and the preparation of a range of organic compounds . It is also being explored for use with porous metal–organic framework (MOF)-based catalysts .

properties

IUPAC Name

iodomethylbenzene
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InChI

InChI=1S/C7H7I/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

XJTQJERLRPWUGL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CI
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Molecular Formula

C7H7I
Record name BENZYL IODIDE
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DSSTOX Substance ID

DTXSID6060715
Record name Benzene, (iodomethyl)-
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Molecular Weight

218.03 g/mol
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Physical Description

Low-melting crystals or a colorless liquid. Melting point 34.1 °C. Insoluble in water and denser (1.74 g / cm3) than water. Hence sinks in water. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes., Low-melting solid or colorless liquid; [CAMEO]
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CAS RN

620-05-3
Record name BENZYL IODIDE
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Record name Benzene, (iodomethyl)-
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Record name Benzene, (iodomethyl)-
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Synthesis routes and methods

Procedure details

A solution of benzyl iodide in acetone was prepared from benzyl chloride (823 g.) and sodium iodide (975 g.). 3-Methyl-4-propylpyridine (879 g.) was added and the mixture was stirred at room temperature. Crystallization of the product from acetone-isopropyl acetate afforded 1-benzyl-3-methyl-4-propylpyridinium iodide in two crops (1334 g. and 162 g.), which melted at 94°-95° C.
Quantity
823 g
Type
reactant
Reaction Step One
Quantity
975 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethylbenzene
Reactant of Route 2
Iodomethylbenzene
Reactant of Route 3
Iodomethylbenzene
Reactant of Route 4
Iodomethylbenzene
Reactant of Route 5
Iodomethylbenzene
Reactant of Route 6
Iodomethylbenzene

Q & A

Q1: Does the position of the iodine atom on the benzene ring influence the enthalpies of mixing for Iodomethylbenzene isomers?

A1: While the provided research [] doesn't specifically investigate this compound, it does explore the enthalpies of mixing for ortho- and meta-isomers of various compounds at 298.15 K. The study highlights that the position of substituents on the benzene ring can indeed influence the enthalpies of mixing. This suggests that the position of the iodine atom in this compound isomers (ortho-, meta-, para-) could potentially impact their mixing behavior with other substances. Further research specifically targeting this compound isomers would be needed to confirm this.

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